Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a carbamic acid ester group attached to a 2,4-dichlorophenyl ring. The presence of the 1,1-dimethylethyl group further enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2,4-dichlorophenyl isocyanate with tert-butyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction can be represented as follows:
2,4-Dichlorophenyl isocyanate+tert-Butyl alcohol→Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the 2,4-dichlorophenyl ring, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester has numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
- Carbamic acid, (2,4-dichlorophenyl)-, methyl ester
- Carbamic acid, (2,4-dichlorophenyl)-, ethyl ester
- Carbamic acid, (2,4-dichlorophenyl)-, propyl ester
These compounds share a similar core structure but differ in the ester group attached to the carbamic acid. The presence of the 1,1-dimethylethyl group in the compound of interest provides unique chemical properties, such as increased steric hindrance and altered reactivity, making it distinct from its analogs.
Biological Activity
Carbamic acid derivatives, particularly carbamates, are significant in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester is of particular interest for its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14Cl2N2O2
- Molecular Weight : 287.15 g/mol
- Structure : The compound features a dichlorophenyl moiety that enhances its lipophilicity and biological interactions.
The biological activity of carbamate compounds often involves the inhibition of enzymes such as acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. The specific interactions of the dichlorophenyl group contribute to the hydrophobic interactions with target proteins, while the carbamate moiety can undergo hydrolysis to release active intermediates .
Key Mechanisms:
- Enzyme Inhibition : Similar to other carbamates like physostigmine, this compound may act as a reversible inhibitor of AChE.
- Hydrophobic Interactions : The presence of the dichlorophenyl group allows for enhanced binding affinity to hydrophobic pockets in target proteins.
Biological Activity and Therapeutic Applications
Research indicates that carbamates have potential applications in treating various conditions including neurodegenerative diseases and certain types of cancer. The biological activity can be summarized as follows:
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives of carbamic acid could significantly enhance cognitive function in animal models by inhibiting AChE and thus increasing acetylcholine levels .
- Anticancer Activity : In vitro studies showed that this compound exhibited cytotoxic effects on various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways .
- Antimicrobial Properties : Research has indicated that certain carbamate derivatives possess antibacterial properties against multi-drug resistant strains, suggesting their potential as new therapeutic agents .
Properties
CAS No. |
296778-52-4 |
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Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
tert-butyl N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
LQSGHNHSWZXSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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